molecular formula C8H8N2O2 B2651108 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190322-28-1

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B2651108
CAS No.: 1190322-28-1
M. Wt: 164.164
InChI Key: XTBGCESLLRZCBB-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a methoxy group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrrole-2-carboxylic acid with a suitable amine, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry: 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound has shown potential as an inhibitor of fibroblast growth factor receptors, which are implicated in various types of cancer. Research has demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its versatility in chemical reactions makes it a useful building block for various applications .

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

  • 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
  • 5-Methoxy-1H-pyrrolo[3,2-c]pyridine

Comparison: While these compounds share a similar core structure, the position of the methoxy group and the arrangement of the pyridine and pyrrole rings can significantly influence their chemical properties and biological activities. 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique in its specific arrangement, which contributes to its distinct reactivity and potential as a therapeutic agent .

Properties

IUPAC Name

5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-6-2-5-3-7(11)10-8(5)9-4-6/h2,4H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBGCESLLRZCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC(=O)C2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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